2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline
CAS No.: 853328-26-4
Cat. No.: VC16025859
Molecular Formula: C22H24N2
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853328-26-4 |
|---|---|
| Molecular Formula | C22H24N2 |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-4-piperidin-1-ylquinoline |
| Standard InChI | InChI=1S/C22H24N2/c1-2-17-10-12-18(13-11-17)21-16-22(24-14-6-3-7-15-24)19-8-4-5-9-20(19)23-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3 |
| Standard InChI Key | OMRCVMBSSWALBY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₂₂H₂₄N₂, with a molecular weight of 316.44 g/mol (calculated). Its IUPAC name, 2-(4-ethylphenyl)-4-(piperidin-1-yl)quinoline, reflects the quinoline backbone substituted at positions 2 and 4. The 2-position hosts a 4-ethylphenyl group (-C₆H₄-C₂H₅), while the 4-position contains a piperidinyl group (-C₅H₁₀N).
Table 1: Key Identifiers of 2-(4-Ethylphenyl)-4-(1-Piperidinyl)quinoline
| Property | Value |
|---|---|
| CAS Registry Number | 853328-26-4 |
| EC Number | 665-314-8 |
| Molecular Formula | C₂₂H₂₄N₂ |
| SMILES Notation | C1CN(CCC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=C(C=C4)CC |
| XLogP3 (Partition Coefficient) | 5.2 (estimated) |
Spectroscopic Characterization
While experimental spectral data for this compound is sparse, density functional theory (DFT) calculations predict key features:
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¹H NMR: Signals for the piperidinyl protons (δ 1.4–2.8 ppm), ethyl group (δ 1.2–1.4 ppm for -CH₂CH₃), and aromatic protons (δ 7.2–8.5 ppm).
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¹³C NMR: Peaks corresponding to the quinoline carbons (δ 120–150 ppm), piperidinyl carbons (δ 25–50 ppm), and ethylphenyl carbons (δ 15–140 ppm) .
Synthesis and Manufacturing
Synthetic Routes
Though no explicit synthesis protocol for this compound is documented, analogous quinoline derivatives are typically synthesized via:
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Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones in the presence of acid catalysts like poly(phosphoric acid (PPA) .
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Skraup Reaction: Cyclization of aniline derivatives with glycerol and sulfuric acid, though this method often requires harsh conditions .
For 2-(4-ethylphenyl)-4-(1-piperidinyl)quinoline, a plausible route involves:
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Reacting 2-amino-4-(piperidin-1-yl)benzaldehyde with 4-ethylacetophenone under PPA-mediated Friedländer conditions .
Table 2: Hypothetical Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Poly(phosphoric acid) (PPA) |
| Temperature | 120–140°C |
| Reaction Time | 6–8 hours |
| Yield (Estimated) | 60–75% |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (logP = 5.2), with limited water solubility (<0.1 mg/mL at 25°C). Soluble in organic solvents like dichloromethane and dimethyl sulfoxide .
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Stability: Stable under ambient conditions but susceptible to photodegradation. Storage recommendations include protection from light and moisture .
Noncovalent Interactions
DFT studies highlight intramolecular interactions:
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Van der Waals forces between the ethylphenyl group and quinoline ring.
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π-π stacking potential due to the planar quinoline nucleus .
| Hazard Class | Category | Code |
|---|---|---|
| Acute Oral Toxicity | 4 | H302 |
| Skin Irritation | 2 | H315 |
| Eye Irritation | 2 | H319 |
| Respiratory Irritation | 3 | H335 |
| Aquatic Chronic Toxicity | 4 | H413 |
Precautionary Measures
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Personal Protective Equipment (PPE): Gloves, goggles, and respiratory masks.
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First Aid: Flush eyes/skin with water; seek medical attention if ingested .
Industrial and Research Applications
Material Science
Quinoline derivatives serve as ligands in OLEDs and corrosion inhibitors. The ethylphenyl group in this compound may enhance thermal stability for optoelectronic applications .
Drug Discovery
As a scaffold for kinase inhibitors or antimicrobial agents, this compound’s synthetic flexibility allows for structural optimization .
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